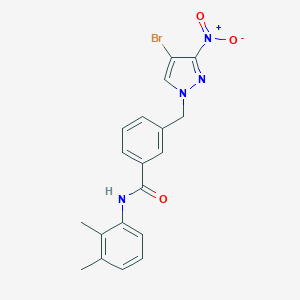![molecular formula C26H21N3O3 B269740 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B269740.png)
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide, also known as MNHCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide is not fully understood, but it is thought to act as a DNA intercalator and inhibit topoisomerase II activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, and has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors. It has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide is its low toxicity in normal cells, which makes it a safer candidate for cancer treatment compared to other chemotherapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide could focus on improving its solubility in water, as well as investigating its potential as a fluorescent probe for imaging cancer cells. Additionally, further studies could be conducted to elucidate its mechanism of action and potential applications in other areas of biomedical research.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-aminobenzoylhydrazine followed by the reaction with 1-naphthaldehyde. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has been studied for its potential as a therapeutic agent in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise in the treatment of breast cancer and lung cancer. 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has also been studied for its potential as a fluorescent probe for imaging cancer cells.
Propiedades
Nombre del producto |
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide |
|---|---|
Fórmula molecular |
C26H21N3O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[(4-methoxybenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C26H21N3O3/c1-32-21-15-13-19(14-16-21)25(30)28-24-12-5-4-11-23(24)26(31)29-27-17-20-9-6-8-18-7-2-3-10-22(18)20/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+ |
Clave InChI |
OJCOCTZYGNZWLX-WPWMEQJKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)


